Loureirin C

Overview

Description

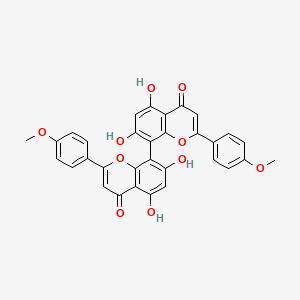

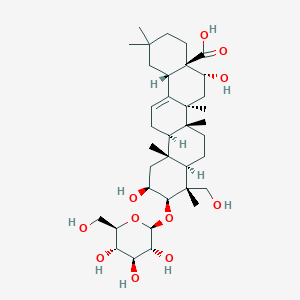

Loureirin C is a dihydrochalcone compound derived from the red resin of the Chinese dragon’s blood tree (Dracaena cochinchinensis). This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Biochemical Analysis

Biochemical Properties

Loureirin C has been found to interact with various biomolecules, playing a significant role in biochemical reactions. It has neuroprotective effects, which are believed to be mediated through the upregulation of Brain-Derived Neurotrophic Factor (BDNF) . BDNF is a crucial neurotrophic factor involved in the survival and growth of neurons .

Cellular Effects

This compound has been shown to have a significant impact on cellular processes. For instance, it has been found to increase the viability of SH-SY5Y cells under oxygen and glucose deprivation-reperfusion (OGD/R) treatment . It also efficiently inhibits the generation of intracellular/mitochondrial reactive oxygen species (ROS) or removes these two kinds of generated ROS .

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidation mechanism by radical scavenging . Density functional theory (DFT) calculations have revealed that this compound scavenges radicals through hydrogen abstraction mechanism, complex formation by electron transfer, and radical adduct formation (RAF) mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For instance, it has been found to prevent abnormal behaviors induced by chronic corticosterone (CORT) administration in mice . This effect was observed over a period of 3 weeks, with this compound being administered orally once a day during the last 2 weeks of CORT administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, it has been found to dose-dependently prevent abnormal behaviors and decrease the expression levels of BDNF and phosphorylation of AKT, mTOR, and CREB in the prefrontal cortex of CORT mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to inhibit ferroptosis by activating the Nrf2 pathway and promoting nuclear translocation of Nrf2 . It also increases the content of heme oxygenase 1 (HO-1), quinone oxidoreductase 1 (NQO1), and glutathione peroxidase 4 (GPX4) after ischemic stroke .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loureirin C can be synthesized through classical Claisen-Schmidt reactions, which involve the condensation of aromatic aldehydes with ketones in the presence of a base . The reaction conditions typically include:

Reagents: Aromatic aldehydes, ketones, and a base (e.g., sodium hydroxide or potassium hydroxide).

Solvent: Ethanol or methanol.

Temperature: Room temperature to reflux conditions.

Time: Several hours to complete the reaction.

Industrial Production Methods

Industrial production of this compound involves the extraction of the red resin from the stems of Dracaena cochinchinensis, followed by purification processes such as column chromatography and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Loureirin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds .

Scientific Research Applications

Loureirin C has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying chalcone derivatives and their reactivity.

Medicine: Explored for its potential in treating major depressive disorders, ischemic stroke, and other neurological conditions

Industry: Potential use in developing novel antibiotics due to its antibacterial properties.

Mechanism of Action

Loureirin C exerts its effects through several molecular targets and pathways:

Antioxidant Mechanism: This compound scavenges reactive oxygen species (ROS) through hydrogen abstraction, electron transfer, and radical adduct formation.

Neuroprotective Mechanism: It upregulates BDNF and activates the AKT/mTOR/CREB signaling pathway, promoting neuronal survival and plasticity.

Anti-inflammatory Mechanism: This compound inhibits the expression of pro-inflammatory cytokines such as interleukin-17 (IL-17) in the prefrontal cortex.

Comparison with Similar Compounds

Loureirin C is unique among its analogues due to its specific pharmacological properties. Similar compounds include:

Loureirin A: Another dihydrochalcone with similar anti-inflammatory and antioxidant properties.

Loureirin B: Known for its antibacterial and anti-tumor activities.

Cochinchinenin: Exhibits anti-inflammatory and analgesic effects.

This compound stands out due to its comprehensive neuroprotective and antidepressant-like properties, making it a promising candidate for further research and therapeutic development.

Properties

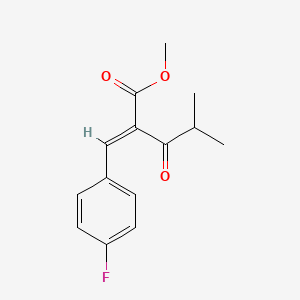

IUPAC Name |

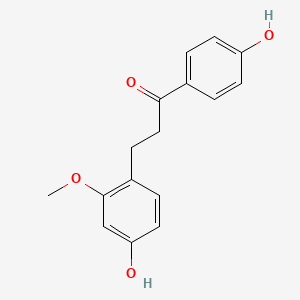

3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-4,6-8,10,17-18H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKRZXFBCWYAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.